molecular formula C9H10N2O B099427 1-(1H-Benzimidazol-2-yl)ethanol CAS No. 19018-24-7

1-(1H-Benzimidazol-2-yl)ethanol

Cat. No. B099427
CAS RN: 19018-24-7
M. Wt: 162.19 g/mol
InChI Key: XZHWEHOSQYNGOL-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of compounds with significant chemical and pharmaceutical importance. The molecule 1-(1H-Benzimidazol-2-yl)ethanol is a derivative of benzimidazole, which is characterized by the presence of a benzene ring fused to an imidazole ring and an ethanol substituent. This structure is a key intermediate in the synthesis of various benzimidazole derivatives that have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of 1-(1H-Benzimidazol-2-yl)ethanol and its derivatives can be achieved through acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols. This reaction can be catalyzed by various complexes, such as a manganese(I) complex with a phosphine-free tridentate NNS ligand , or Ru(II) hydride complexes with new quinoline-based ligands . These methods offer a greener alternative to traditional synthesis as they do not require oxidants or stoichiometric strong bases, making the process more environmentally benign .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)ethanol, has been studied using various spectroscopic methods and density functional theory (DFT) calculations. The crystal structure, vibrational spectroscopy, and DFT calculations have been used to characterize bis-(1H-benzimidazol-2-yl)-methanone, a related compound, demonstrating the utility of these methods in understanding the conformational dynamics and electronic properties of such molecules . Similarly, DFT calculations have been employed to analyze the geometric structure, infrared intensities, UV-VIS spectrum, and NMR chemical shifts of 1-(1H-Benzimidazol-2-yl)ethanol .

Chemical Reactions Analysis

Benzimidazole derivatives, including 1-(1H-Benzimidazol-2-yl)ethanol, can participate in various chemical reactions. For instance, they can form complexes with metals such as Co(II), Pd(II), and Zn(II), which are characterized by their spectral properties and fluorescence characteristics . Additionally, modifications of benzimidazole derivatives can significantly enhance their anion transport properties, as seen in derivatives of 1,3-bis(benzimidazol-2-yl)benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1H-Benzimidazol-2-yl)ethanol and its derivatives are influenced by their molecular structure. The spectral data suggest that these compounds can act as chelating ligands, coordinating through nitrogen and oxygen atoms . The electronic properties, such as HOMO-LUMO energies, can be determined through quantum chemical calculations, providing insight into the reactivity and stability of these molecules . Furthermore, the crystallization behavior and hydrogen bonding patterns of these compounds can be studied to understand their solid-state properties, as demonstrated by the analysis of 2-[(1H-Benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate .

Scientific Research Applications

Synthesis and Chemical Characterization

  • One-Pot Synthesis and Metal Complex Formation : 1-(1H-Benzimidazol-2-yl)ethanol (HBE) was synthesized through a one-pot rapid green protocol and used to form metal complexes. These complexes demonstrated antioxidant potential and inhibitory activities including inhibition of various enzymes. The study also examined micellar solubilization in sodium dodecyl sulphate (Taj et al., 2020).

  • Vibrational Studies Using DFT Method : HBE was subjected to conformational analysis and quantum chemical calculations, including geometric structure analysis and vibrational studies, using the density functional method (DFT/B3LYP) (Oturak et al., 2015).

  • Crystal Structure Analysis : The title compound HBE was synthesized and its crystal structure was analyzed, revealing the formation of hydrogen bonds and chains in the crystal (Li et al., 2012).

Biological and Medicinal Applications

  • Neuroprotective Effects : Benzimidazole derivatives, including HBE, have been explored for their neuroprotective effects against ethanol-induced neurodegeneration in a rat model. These compounds showed potential in ameliorating oxidative stress and neuroinflammation (Imran et al., 2020).

  • Antimicrobial Activity : Novel structures derived from HBE were studied as potential anti-Helicobacter pylori agents. These compounds exhibited potent and selective activities against this gastric pathogen (Carcanague et al., 2002).

  • Potential in Boron-Neutron-Capture Therapy (BNCT) and PET : HBE-based compounds were synthesized and labeled with selenium or the positron-emitting radionuclide 73Se for potential applications in cancer treatment by BNCT and compound-distribution measurements in vivo by positron-emission tomography (Santos et al., 2000).

Other Applications

  • Surface Interaction Studies : The interaction of HBE with iron surfaces was investigated using confocal micro-Raman spectroscopy. This study provides insights into the adsorption behavior of organic molecules on metal surfaces (Wang et al., 2004).

Safety And Hazards

Sigma-Aldrich provides “1-(1H-Benzimidazol-2-yl)ethanol” as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

While specific future directions for “1-(1H-Benzimidazol-2-yl)ethanol” are not mentioned in the literature, benzimidazole derivatives have been used in combination with other compounds for the preparation of complexes . This suggests potential future directions in the development of new compounds and materials.

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHWEHOSQYNGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940562
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Benzimidazol-2-yl)ethanol

CAS RN

19018-24-7
Record name α-Methyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19018-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 1-(2-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Benzimidazol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
R Xia, HJ Xu - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The asymmetric unit of the title molecule, C9H10N2O, contains two molecules. The fused benzene and imidazole rings are nearly coplanar, the largest deviations from the mean plane …
Number of citations: 7 scripts.iucr.org
R Xia - Acta Crystallographica Section E: Structure Reports …, 2009 - scripts.iucr.org
In the structure of the title compound, [Fe(C5H5)(C15H15N2O)]·H2O, the unsubstituted cyclopentadiene (Cp) ring is disordered over two positions, with site-occupancy factors of 0.636 (…
Number of citations: 7 scripts.iucr.org
DP Li, M Li, S Li, HN Hu - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C12H14N2O, was obtained by reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromoprop-1-ene. The asymmetric unit contains four crystallographically …
Number of citations: 9 scripts.iucr.org
MB Taj, A Raheel, W Alelwani, D Hajjar… - Russian Journal of …, 2020 - Springer
Three benzimidazole derivatives, 1-(1H-benzimidazol-2-yl)ethanol (HBE), 1H-benzimidazol-2-yl(diphenyl)methanol (BDM) and 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol (BHBED), …
Number of citations: 15 link.springer.com
IM Madawali, KK Das, EN Gaviraj… - J. Chem. Pharm …, 2018 - researchgate.net
A new series of 4-(1H-benzimidazol-2-yl)-6-(2-chloroquinolin-3-yl) pyrimidin-2-amine (Va-k) derivatives were prepared and characterized by their IR, 1H NMR and Mass spectral studies…
Number of citations: 3 www.researchgate.net
SM Divatia, DP Rajani, SD Rajani, HD Patel - Arabian Journal of Chemistry, 2019 - Elsevier
A series of (E)-2-[5-chloro-1-(1H-benzo[d]imidazol-2-yl)ethylidene] N-(substituted) hydrazine carbothioamide (7a–7t) and (E)-2-[1-(1H-benzo[d]imidazol-2-yl)ethylidene] N-(substituted) …
Number of citations: 20 www.sciencedirect.com
SS Chhajed, SS Sonawane, CD Upasani… - … Biology and Chemistry, 2016 - Elsevier
In the present investigation, few 3-(substitutedphenyl)-1-[2-(1-hydroxy-ethyl)]-1H-benzimidazol-1-yl)prop-2-en-1-ones are EGFR antagonist are designed, by molecular docking analysis…
Number of citations: 21 www.sciencedirect.com
PM Krishna Prasad, R Sundararajan - Medicinal Chemistry Research, 2017 - Springer
A variety of novel 2-(5-(4-aryl)-4,5-dihydro-1H-pyrazol-3-yl)-1-(substitutedaminomethyl)-1H-benzimidazole 5a–5l have been synthesized from o-phenylenediamine by a multi-step …
Number of citations: 3 link.springer.com
M Selvakumaran, MI Predhanekar, A Kubaib… - researchgate.net
In the present work, the scope for obtaining an active and less toxic anti-microbial and antioxidant agent, was explored to synthesize novel benimidazole semicarbazide derivatives (F1-…
Number of citations: 0 www.researchgate.net
D Sun, KQ Pan, HJ Xu - Asian Journal of Chemistry, 2014
Number of citations: 4

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